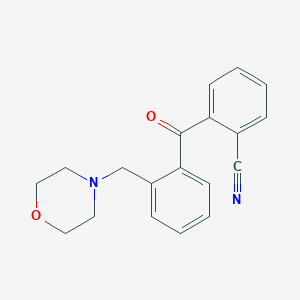

2-Cyano-2'-morpholinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Medicinal and Synthetic Chemistry

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, is a privileged structure in medicinal chemistry. nih.govnih.gov This scaffold is present in numerous naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govnih.gov The synthetic accessibility and the ease with which its phenyl rings can be functionalized make the benzophenone scaffold a versatile building block for the creation of diverse chemical libraries. nih.gov In addition to their medicinal applications, benzophenone derivatives are also utilized as photoinitiators in polymer chemistry and as UV filters in sunscreens. nih.govnih.gov

Overview of Cyano and Morpholine (B109124) Moieties in Molecular Design

The introduction of cyano and morpholine groups into a molecular structure is a common strategy in drug design to enhance a compound's pharmacological profile.

The cyano group (-C≡N) is a small, polar functional group that can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. Its incorporation into a molecule can improve metabolic stability and pharmacokinetic properties. nih.gov The cyano group is a key component in several approved drugs and can also function as a reactive center, forming reversible covalent bonds with biological targets. nih.gov

Research Rationale and Scope for 2-Cyano-2'-morpholinomethyl benzophenone

The design of this compound is based on the principle of molecular hybridization, where distinct structural motifs are combined to create a new molecule with potentially synergistic or novel properties. The rationale for investigating this specific compound is rooted in the established biological significance of its constituent parts.

The benzophenone core provides a rigid scaffold that can be tailored for specific biological targets. The cyano group, with its unique electronic properties, can enhance binding affinity and modulate the reactivity of the molecule. The morpholinomethyl group is expected to improve the compound's solubility and pharmacokinetic profile.

While specific research on this compound is not extensively published, studies on analogous compounds provide a strong impetus for its investigation. For instance, a series of novel morpholine-conjugated benzophenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov These studies have demonstrated that the combination of the benzophenone and morpholine moieties can lead to potent anticancer agents. nih.gov

The research scope for this compound would likely involve its synthesis, characterization, and subsequent evaluation in a variety of biological assays. Key areas of investigation would include its potential as an anticancer agent, an inhibitor of specific enzymes, or as a modulator of cellular signaling pathways. The synthesis would likely involve a multi-step process, starting from a suitably substituted benzophenone precursor.

Table 1: Biological Activities of Structurally Related Benzophenone Derivatives

| Compound/Derivative Class | Biological Activity | Reference |

| Benzophenone-Thiazole Derivatives | VEGF-A Inhibition | nih.gov |

| 2,2′-Hydroxybenzophenones | GST-Isoenzyme A1-1 Inhibition | nih.gov |

| Diamide-Coupled Benzophenone Analogues | Cytotoxic and Antiproliferative Effects | nih.gov |

| Morpholine-Conjugated Benzophenones | Anti-proliferative Activity | nih.gov |

Table 2: Properties and Roles of Cyano and Morpholine Moieties in Drug Design

| Moiety | Key Properties | Role in Drug Design | Reference |

| Cyano Group | Polar, Hydrogen Bond Acceptor, Reactive Center | Improved Metabolic Stability, Enhanced Binding Affinity, Covalent Inhibition | nih.gov |

| Morpholine Ring | Improved Aqueous Solubility, Metabolic Stability, Site for Modification | Enhanced Pharmacokinetic Profile, Improved Drug-like Properties | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-5-1-3-7-17(15)19(22)18-8-4-2-6-16(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSHRSBGHBSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643526 | |

| Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-05-5 | |

| Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Cyano 2 Morpholinomethyl Benzophenone

Strategies for the Construction of the Benzophenone (B1666685) Core

The formation of the diaryl ketone structure is the foundational step in the synthesis. This can be accomplished through classical methods like Friedel-Crafts acylation or more modern cross-coupling reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Friedel-Crafts acylation is a classic and widely used method for synthesizing benzophenones. vedantu.compearson.com The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.compearson.comoregonstate.edu

To construct a benzophenone core suitable for the target molecule, one could react benzene (B151609) with a 2-substituted benzoyl chloride or, conversely, a substituted benzene with benzoyl chloride. For instance, the reaction of benzene with benzoyl chloride, catalyzed by AlCl₃, proceeds through the formation of a highly electrophilic acylium ion. vedantu.com This ion then attacks the benzene ring to form an arenium ion intermediate, which subsequently loses a proton to yield benzophenone. vedantu.com

The general mechanism can be summarized in the following steps:

Formation of the acylium ion electrophile from the reaction between the benzoyl chloride and the AlCl₃ catalyst. vedantu.com

Electrophilic attack of the acylium ion on the aromatic ring (e.g., benzene) to form a resonance-stabilized carbocation (arenium ion). vedantu.com

Deprotonation of the arenium ion to restore aromaticity and form the benzophenone product, regenerating the catalyst in the process. pearson.com

While effective, this method can have limitations. The reaction conditions are often vigorous, and the strong Lewis acid can sometimes complex with the product ketone, requiring stoichiometric amounts of the catalyst. nih.gov Furthermore, achieving specific substitution patterns on both rings can be challenging due to the directing effects of existing substituents and the potential for isomer formation. oregonstate.edu For example, acylating an already substituted benzene ring can lead to a mixture of ortho, meta, and para products, depending on the nature of the substituent. oregonstate.edu

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene | Benzoyl chloride | AlCl₃ | Benzophenone | vedantu.compearson.com |

| Ethylbenzene | Benzoyl chloride | AlCl₃ | 4-Ethylbenzophenone (major isomer) | oregonstate.edu |

Modern synthetic chemistry offers several palladium-catalyzed cross-coupling reactions as powerful alternatives to Friedel-Crafts acylation for forming the C-C bond of the benzophenone core. nih.gov These methods often proceed under milder conditions and exhibit greater functional group tolerance and regioselectivity. youtube.comyoutube.com

Prominent examples include the Suzuki, Stille, and Heck reactions. youtube.comyoutube.com In a typical Suzuki coupling approach, an arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base. For a Stille coupling, an arylstannane is used in place of the arylboronic acid. youtube.com These reactions proceed via a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com

Transmetalation : The organic group from the organometallic reagent (e.g., arylboronic acid or arylstannane) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, forming the benzophenone product and regenerating the Pd(0) catalyst. youtube.com

These methods are particularly useful for synthesizing highly substituted or complex benzophenones where Friedel-Crafts reactions would fail or give poor yields. nih.gov Three-component coupling reactions, which can form multiple bonds in a single operation, also represent an advanced strategy for accessing complex ketone structures. nih.gov

Introduction and Functionalization of Cyano Groups

The nitrile (-CN) functional group is a key component of the target molecule. Its introduction onto the benzophenone skeleton can be achieved through several established cyanation methods.

The conversion of an aryl halide to an aryl nitrile is a common and reliable transformation. The Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) at elevated temperatures, is a classical method for this purpose. wikipedia.org This reaction typically involves the nucleophilic substitution of an aryl bromide or iodide. google.com For example, 2-chlorophenothiazine (B30676) can be converted to 2-cyanophenothiazine by heating with CuCN in a high-boiling solvent like N-methylpyrrolidinone (NMP).

More recently, palladium-catalyzed cyanation reactions have become prevalent due to their milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org These reactions can utilize various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or potassium ferricyanide, which is less toxic. wikipedia.orgorganic-chemistry.org Nickel-catalyzed cyanations have also been developed as a lower-cost alternative. organic-chemistry.org

Another powerful method is the Sandmeyer reaction, which converts an aryldiazonium salt, derived from an aniline (B41778) (aminoarene), into the corresponding nitrile using a copper cyanide reagent. wikipedia.org This approach is particularly valuable when starting from an amino-substituted benzophenone.

| Reaction Name | Substrate | Reagent(s) | Key Features | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun | Aryl Halide (Br, I) | CuCN | High temperatures required; stoichiometric copper. | wikipedia.org |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | Milder conditions; broad functional group tolerance. | wikipedia.orgorganic-chemistry.org |

| Sandmeyer Reaction | Aryldiazonium Salt | CuCN | Starts from an aryl amine. | wikipedia.org |

Controlling the position of the cyano group is critical for the synthesis of the target molecule, 2-Cyano-2'-morpholinomethyl benzophenone. The regiochemical outcome is dictated by the synthetic route and the choice of starting materials. nih.gov

To synthesize the 2-cyano isomer specifically, the most direct strategy involves using a starting material that already contains the nitrile group or a precursor at the desired position. For example, one could perform a Friedel-Crafts acylation between benzene and 2-cyanobenzoyl chloride. Alternatively, a palladium-catalyzed coupling reaction could be employed between a phenyl-organometallic reagent and 2-bromobenzonitrile (B47965) or a related halide. asianpubs.org

The synthesis of other isomers, such as a 4'-cyano derivative, would require a different set of starting materials, for instance, by acylating cyanobenzene with benzoyl chloride. The directing effects of substituents play a crucial role in these reactions; however, to avoid mixtures of isomers and ensure a specific substitution pattern, using pre-functionalized building blocks in a cross-coupling reaction is often the superior strategy. nih.govrsc.org The synthesis of 2-aminobenzophenones, for example, can be achieved by reacting 2-aminobenzonitriles with Grignard reagents, which installs the second aryl ring onto a pre-existing 2-substituted aniline derivative. asianpubs.org

Synthesis of Morpholine (B109124) Substituents and Derivatives

The final key structural element is the morpholinomethyl group at the 2'-position. This moiety is typically installed by the N-alkylation of morpholine. researchgate.net This reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on an electrophilic carbon atom. chemrxiv.org

In the context of synthesizing the target compound, this would most plausibly be achieved by reacting morpholine with a 2'-(halomethyl)benzophenone intermediate, such as 2'-(bromomethyl)benzophenone. This intermediate would first need to be synthesized, likely from a 2'-methylbenzophenone precursor via radical halogenation.

The N-alkylation of morpholine can be carried out with various alkylating agents, including alkyl halides, in the presence of a base to neutralize the acid formed during the reaction. chemrxiv.org Alternative green methods for synthesizing morpholine derivatives have also been developed, such as using ethylene (B1197577) sulfate (B86663) to react with primary amines, highlighting the ongoing innovation in constructing this important heterocycle. chemrxiv.orgnih.gov Catalytic methods for the N-alkylation of morpholine with alcohols have also been reported, often using heterogeneous catalysts in the gas phase. researchgate.net

Table of Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| Benzophenone | Core Structure/Intermediate |

| Benzoyl chloride | Reagent (Friedel-Crafts) |

| Aluminum chloride (AlCl₃) | Catalyst (Friedel-Crafts) |

| 4-Ethylbenzophenone | Example Product |

| Arylboronic acid | Reagent (Suzuki Coupling) |

| Arylstannane | Reagent (Stille Coupling) |

| Copper(I) cyanide (CuCN) | Reagent (Cyanation) |

| 2-Chlorophenothiazine | Example Substrate (Cyanation) |

| 2-Cyanophenothiazine | Example Product (Cyanation) |

| N-methylpyrrolidinone (NMP) | Solvent |

| Zinc cyanide (Zn(CN)₂) | Reagent (Cyanation) |

| Potassium ferricyanide | Reagent (Cyanation) |

| Aryldiazonium salt | Intermediate (Sandmeyer) |

| 2-Cyanobenzoyl chloride | Hypothetical Reagent |

| 2-Bromobenzonitrile | Hypothetical Reagent |

| 2-Aminobenzonitrile | Starting Material |

| Morpholine | Reagent |

| 2'-(Bromomethyl)benzophenone | Hypothetical Intermediate |

| 2'-Methylbenzophenone | Hypothetical Intermediate |

| Ethylene sulfate | Reagent (Morpholine Synthesis) |

Reductive Amination Strategies for Morpholinomethyl Moieties

Reductive amination is a highly effective method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. harvard.eduorganic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.edu For the synthesis of a compound like this compound, this strategy would likely involve the reaction of morpholine with a suitable benzophenone precursor containing an aldehyde functional group, such as 2-cyano-2'-formylbenzophenone.

The selection of the reducing agent is critical for the success of reductive amination, as it must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. harvard.edu Common reducing agents that meet this criterion include sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) and sodium cyanoborohydride (NaCNBH₃). harvard.eduorganic-chemistry.org

Sodium triacetoxyborohydride is a particularly mild and selective reagent, often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org Acetic acid is sometimes employed as a catalyst, especially when ketones are used as substrates. organic-chemistry.org An advantage of this reagent is its tolerance for a wide range of functional groups that might be sensitive to other reducing agents. organic-chemistry.org

Alternatively, sodium cyanoborohydride is effective under mildly acidic conditions (pH 6-7), which facilitates the formation of the iminium ion while minimizing the reduction of the carbonyl group. harvard.edu However, a significant drawback is the high toxicity of both the reagent and its byproducts. harvard.edu

A plausible synthetic pathway using reductive amination is outlined below:

Reaction Scheme: Reductive Amination for this compound

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| 2-Cyano-2'-formylbenzophenone | Morpholine | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | This compound |

| 2-Cyano-2'-formylbenzophenone | Morpholine | Sodium cyanoborohydride / Acetic Acid | Methanol | This compound |

Multi-step Reaction Sequences for Morpholine Conjugation

Multi-step synthesis is a foundational strategy in organic chemistry for constructing complex molecules that are not accessible through a single reaction. vapourtec.comlibretexts.org This approach involves a carefully planned sequence of reactions to transform simpler, commercially available starting materials into a desired, more complex product. vapourtec.com The synthesis of morpholine-conjugated benzophenones often employs such multi-step sequences.

One documented approach involves synthesizing novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives starting from (4-hydroxy-aryl)-aryl methanones. nih.gov This demonstrates a general strategy where a core benzophenone structure is first functionalized, often with a hydroxyl group, which then serves as an anchor point for attaching the morpholine-containing side chain through a series of subsequent reactions. nih.gov

A hypothetical multi-step synthesis for this compound could begin with a Friedel-Crafts acylation to form the benzophenone core, followed by functional group manipulations to introduce the cyano and methyl-linked morpholine moieties. For instance, starting with 2-bromobenzoyl chloride and cyanobenzene, a benzophenone core could be established. Subsequent steps might involve nucleophilic substitution or cross-coupling reactions to introduce the morpholinomethyl group.

A representative sequence could be:

Friedel-Crafts Acylation: Reaction of 2-methylbenzoyl chloride with a protected cyanophenyl precursor to form the basic benzophenone structure.

Halogenation: Radical bromination of the methyl group on the benzophenone intermediate to create a reactive benzyl (B1604629) bromide.

Nucleophilic Substitution: Reaction of the resulting 2-cyano-2'-(bromomethyl)benzophenone with morpholine, where the morpholine nitrogen acts as a nucleophile to displace the bromide, forming the final C-N bond and yielding the target compound.

This type of sequence allows for the controlled and stepwise assembly of the final molecule, a common practice in medicinal chemistry to generate libraries of related compounds for structure-activity relationship (SAR) studies. nih.gove3s-conferences.org

Stereoselective Synthesis of Chiral Morpholine Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. The morpholine ring, a common pharmacophore, can be constructed in a stereoselective manner to produce chiral derivatives. e3s-conferences.orgrsc.org

Several advanced strategies have been developed for the stereoselective synthesis of morpholines. One such method is the electrophile-induced halocyclization of optically pure N-allyl-β-amino alcohols. banglajol.info In this approach, an electrophile like bromine (Br₂) induces the cyclization of the amino alcohol, leading to the formation of a chiral morpholine. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product. For example, the cyclization of optically pure N-allyl-β-aminoalcohols with bromine can yield chiral morpholines with high diastereoselectivity. banglajol.info

Another powerful technique is the organocatalytic enantioselective halocyclization. rsc.org For instance, cinchona alkaloid-derived catalysts have been successfully used for the asymmetric chlorocycloetherification of alkenol substrates. This method allows for the creation of morpholines containing a quaternary stereocenter in high yields and with excellent enantioselectivity under mild reaction conditions. rsc.org

These stereoselective methods could be adapted to synthesize chiral analogues of this compound. This would involve starting with a chiral β-amino alcohol or a prochiral alkenol that is then cyclized to form the chiral morpholine ring before or after its conjugation to the benzophenone scaffold.

Comparison of Stereoselective Methods

| Method | Key Feature | Starting Material Example | Catalyst/Reagent | Outcome |

| Halocyclization | Diastereoselective cyclization | Optically pure N-allyl-β-amino alcohol | Bromine (Br₂) | Chiral substituted morpholines banglajol.info |

| Organocatalytic Halocyclization | Enantioselective cyclization | Alkenol Substrate | Cinchona alkaloid-derived catalyst | Chiral morpholines with quaternary stereocenters rsc.org |

| Palladium-Catalyzed Carboamination | Stereospecific cyclization | Substituted ethanolamine (B43304) derivative | Palladium catalyst | Enantiopure cis-3,5-disubstituted morpholines e3s-conferences.org |

Purification and Isolation Techniques for Complex Organic Compounds

After synthesis, organic compounds are rarely pure and contain impurities such as unreacted starting materials, byproducts, and catalysts. emu.edu.tr Therefore, purification is an essential final step to isolate the desired compound in a high state of purity. The choice of purification method depends on the physical state of the compound and the nature of the impurities. byjus.com

For a complex, solid organic compound like this compound, several techniques are applicable:

Crystallization/Recrystallization: This is one of the most common and effective methods for purifying solid compounds. emu.edu.trreachemchemicals.com It relies on the difference in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities behind in the filtrate. emu.edu.tr A patent for purifying benzophenone specifically utilizes crystallization by carefully controlling temperature and solvent/anti-solvent ratios to separate it from polyol impurities. google.com

Chromatography: This powerful separation technique is based on the differential partitioning of components between a stationary phase and a mobile phase. emu.edu.trbyjus.com

Column Chromatography: This is a preparative technique where the crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation and collection in different fractions. emu.edu.tr

Thin-Layer Chromatography (TLC): While primarily an analytical tool to assess purity and monitor reaction progress, TLC can guide the development of a column chromatography method. emu.edu.tr

Extraction: Liquid-liquid extraction can be used to separate compounds based on their different solubilities in two immiscible liquids (e.g., an organic solvent and water). stackexchange.com This is particularly useful for removing acidic or basic impurities. For instance, if a crude benzophenone derivative contains acidic byproducts, it can be dissolved in an organic solvent and washed with an aqueous basic solution (like sodium bicarbonate) to remove the acidic impurities. stackexchange.com

Table of Purification Techniques

| Technique | Principle of Separation | Physical State | Typical Application |

| Recrystallization | Differential solubility at varying temperatures | Solid | Primary purification of solid products emu.edu.trreachemchemicals.com |

| Column Chromatography | Differential adsorption on a solid support | Solid/Liquid | Separation of complex mixtures, removal of closely related impurities emu.edu.tr |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Solid/Liquid | Removal of acidic, basic, or water-soluble impurities stackexchange.com |

| Distillation | Difference in boiling points | Liquid | Purification of liquid products or removal of volatile solvents (not ideal for high-boiling point solids) byjus.comreachemchemicals.com |

Spectroscopic and Structural Elucidation for Advanced Characterization of 2 Cyano 2 Morpholinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyano-2'-morpholinomethyl benzophenone (B1666685), both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would be complex, containing signals for eight protons distributed across two differently substituted benzene (B151609) rings. The protons on the cyanobenzoyl ring are expected to be shifted downfield due to the electron-withdrawing effects of both the cyano and carbonyl groups. The protons on the morpholinomethyl-substituted ring would be influenced by the electron-donating nature of the alkylamino group.

The aliphatic region would feature characteristic signals for the morpholinomethyl substituent. The methylene (B1212753) bridge protons (-CH₂-) connecting the phenyl ring to the morpholine (B109124) nitrogen would likely appear as a singlet. The eight protons of the morpholine ring itself are expected to present as two distinct multiplets, corresponding to the protons adjacent to the nitrogen and those adjacent to the oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The most downfield signal would be that of the carbonyl carbon of the benzophenone core, typically appearing around 195 ppm. The cyano carbon is anticipated to have a characteristic shift in the 115-120 ppm range. chemrxiv.org The spectrum would also display a series of signals in the aromatic region (120-145 ppm) for the twelve carbons of the two phenyl rings, including several quaternary carbon signals for the substituted positions. The aliphatic region would show three signals: one for the benzylic methylene carbon and two for the carbons of the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Cyano-2'-morpholinomethyl benzophenone

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons (8H) | 7.20 - 8.00 (multiplets) | 125.0 - 145.0 |

| Morpholine Protons (-CH₂-N-CH₂-) (4H) | ~ 2.50 (multiplet) | ~ 53.0 |

| Morpholine Protons (-CH₂-O-CH₂-) (4H) | ~ 3.70 (multiplet) | ~ 67.0 |

| Methylene Bridge (-Ar-CH₂-N-) (2H) | ~ 3.60 (singlet) | ~ 62.0 |

| Carbonyl Carbon (C=O) | - | ~ 196.0 |

| Cyano Carbon (C≡N) | - | ~ 118.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₉H₁₈N₂O₂, giving it a molecular weight of approximately 322.36 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) at m/z 322 would be expected. The fragmentation of benzophenone derivatives is well-understood and is dominated by cleavage at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu This would lead to two primary fragmentation pathways:

Loss of the 2-cyanophenyl radical to produce the 2-(morpholinomethyl)benzoyl cation.

Loss of the 2-(morpholinomethyl)phenyl radical to produce the 2-cyanobenzoyl cation.

A particularly significant fragmentation pathway for molecules containing a benzyl-amine moiety is the cleavage of the benzylic C-C bond, which would result in the formation of a highly stable morpholinomethyl cation at m/z 100 or a tropylium-type ion. Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the acylium ion fragments is also a characteristic feature. stackexchange.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity |

| 322 | [M]⁺ (Molecular Ion) |

| 222 | [M - C₄H₈NO]⁺ |

| 193 | [M - C₇H₅N]⁺ |

| 129 | [2-cyanobenzoyl]⁺ |

| 100 | [CH₂N(CH₂)₂O(CH₂)₂]⁺ (morpholinomethyl cation) |

| 101 | [2-cyanophenyl]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the specific functional groups present in a molecule. The IR spectrum of this compound would be characterized by several strong, diagnostic absorption bands. The most prominent would be the sharp stretching vibration of the ketone carbonyl group (C=O), expected in the region of 1660-1680 cm⁻¹. Another key feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band around 2220-2230 cm⁻¹. chemrxiv.orgmdpi.com Other expected absorptions include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic rings, and a strong C-O-C stretching band from the ether linkage within the morpholine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzophenone is known to exhibit two characteristic absorption bands: a very strong π→π* transition below 260 nm and a much weaker n→π* transition at higher wavelengths, typically around 330-350 nm. researchgate.net The presence of the cyano and morpholinomethyl substituents on the aromatic rings is expected to modify these transitions. These substituent groups act as auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis)

| Technique | Feature | Predicted Absorption Range |

| Infrared (IR) | Ketone C=O Stretch | 1660 - 1680 cm⁻¹ |

| Nitrile C≡N Stretch | 2220 - 2230 cm⁻¹ | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |

| Morpholine C-O-C Stretch | ~ 1115 cm⁻¹ | |

| UV-Visible | π→π* Transition | 260 - 280 nm |

| n→π* Transition | 340 - 360 nm |

X-ray Crystallography for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an exact three-dimensional map of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles.

Based on the known structures of benzophenone derivatives, it is predicted that the two phenyl rings would not be coplanar. Instead, they would be twisted out of the plane of the central carbonyl group to minimize steric hindrance. The morpholine ring is expected to adopt a stable chair conformation, which is its lowest energy state. X-ray analysis would confirm these conformational details and provide exact measurements for the dihedral angles between the phenyl rings and the geometry of the morpholine ring. Furthermore, the crystal packing analysis would reveal any significant intermolecular interactions, such as dipole-dipole forces or π-stacking of the aromatic rings, which govern the solid-state architecture.

Table 4: Predicted or Typical Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

| C=O Bond Length | Ketone carbonyl bond | ~ 1.22 Å |

| C≡N Bond Length | Nitrile triple bond | ~ 1.15 Å |

| C-N Bond Length | Morpholine C-N bond | ~ 1.47 Å |

| C-O Bond Length | Morpholine C-O bond | ~ 1.43 Å |

| Phenyl Ring Dihedral Angle | Torsion angle between the two rings | 45 - 60° |

| Morpholine Conformation | 3D shape of the morpholine ring | Chair |

Theoretical and Computational Investigations of 2 Cyano 2 Morpholinomethyl Benzophenone and Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given arrangement of atoms to determine the molecule's energy, electron distribution, and other quantum mechanical properties.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. In 2-Cyano-2'-morpholinomethyl benzophenone (B1666685), the benzophenone core acts as a chromophore, with its electronic properties being modulated by the cyano and morpholinomethyl substituents. The morpholinomethyl group, containing a nitrogen atom with a lone pair, is expected to act as an electron-donating group (EDG), while the cyano group is a well-known electron-withdrawing group (EWG).

This donor-acceptor character within the same molecule can lead to interesting electronic properties. DFT calculations on analogous donor-acceptor benzophenone derivatives, such as those with bicarbazole as a donor and benzophenone as an acceptor, have been performed to understand their electronic transitions. mdpi.com For these systems, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting part. mdpi.com

In the case of 2-Cyano-2'-morpholinomethyl benzophenone, the HOMO would likely be located on the phenyl ring bearing the morpholinomethyl group, with significant contribution from the nitrogen lone pair. Conversely, the LUMO would be expected to be localized on the phenyl ring with the cyano group and the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic absorption and emission characteristics. The presence of both strong donor and acceptor groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzophenone.

Table 1: Predicted Electronic Properties of Substituted Benzophenone Analogues from DFT Calculations

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzophenone (calculated) | -6.5 to -6.8 | -1.8 to -2.2 | 4.3 to 4.7 |

| Bicarbazole-Benzophenone (DB23) | -5.40 | -2.28 | 3.12 |

| Dimethoxybenzophenone (DMB) | Data not available | Data not available | Lower than BP |

Note: The data for bicarbazole-benzophenone is from reference mdpi.com. The qualitative prediction for DMB is based on the electron-donating nature of methoxy (B1213986) groups, as discussed in reference scialert.net.

For unsubstituted benzophenone, the dihedral angles of the phenyl rings are typically around 54-56 degrees. nih.govresearchgate.net However, substitution, particularly at the ortho (2 and 2') positions, can significantly alter these angles. A study on various substituted benzophenones revealed a wide range of twist angles depending on the nature and position of the substituents. For instance, 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a large ring twist of 83.72 degrees due to the bulky ortho-substituents. nih.govresearchgate.net

In this compound, the bulky morpholinomethyl group at the 2'-position would introduce significant steric hindrance, likely forcing the corresponding phenyl ring to adopt a larger twist angle. The linear cyano group at the 2-position would have a smaller steric impact. Conformational analysis using computational methods can predict the most stable conformers and the energy barriers between them. Such studies on related molecules have shown that even for relatively simple substituents, multiple stable conformers can exist. scialert.net

Table 2: Phenyl Ring Twist Angles in Substituted Benzophenone Analogues

| Compound/Analogue | Ring Twist Angle (degrees) |

| Unsubstituted Benzophenone | 54 |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85 |

| 4,4'-Bis(diethylamino)benzophenone | 49.83 |

| 2-Amino-2',5-dichlorobenzophenone | 83.72 |

Data sourced from references nih.govresearchgate.net.

Theoretical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. For this compound, predicting the UV-Vis spectrum is of particular interest due to the benzophenone chromophore.

The UV-Vis spectrum of benzophenone is characterized by a weak n→π* transition around 330-350 nm and a strong π→π* transition around 250 nm. nih.gov The positions of these bands are sensitive to substitution on the phenyl rings. Electron-donating groups tend to cause a red shift (to longer wavelengths) in the π→π* band, while electron-withdrawing groups can cause either a red or blue shift depending on their position and interaction with the chromophore.

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. scialert.net For this compound, TD-DFT calculations would likely predict a red-shifted π→π* transition due to the extended conjugation and the donor-acceptor character. The n→π* transition might also be affected, potentially showing a hypsochromic (blue) shift in polar solvents due to the stabilization of the ground state by hydrogen bonding with the carbonyl oxygen. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule over time, including its interactions with its environment (e.g., solvent or a biological target).

MD simulations can provide a detailed picture of how this compound interacts with solvent molecules. In a polar protic solvent like water or ethanol, the simulations would likely show strong hydrogen bonding between the solvent and the carbonyl oxygen, as well as with the nitrogen and oxygen atoms of the morpholino group. nih.gov The cyano group could also participate in dipole-dipole interactions. These simulations can reveal the structure of the solvation shell around the molecule and how it influences its conformation and dynamics.

If a potential biological target for this compound were known, MD simulations could be used to model their interaction. The simulation would place the ligand in the binding site of the target protein and calculate the forces between them over time. This would reveal the key amino acid residues involved in binding, the preferred binding pose of the ligand, and the stability of the ligand-target complex.

A single molecule is not static but constantly undergoes conformational changes due to thermal energy. MD simulations can track these changes over time, providing insights into the molecule's flexibility. For this compound, the simulations would show the rotation of the phenyl rings, the puckering of the morpholine (B109124) ring, and the rotation of the morpholinomethyl side chain.

Analysis of the MD trajectories can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site or to react with another molecule. For benzophenone itself, MD simulations have been used to study the excited-state dynamics, showing that puckering of the phenyl rings is a key part of the relaxation mechanism after photoexcitation. aip.org Similar flexibility would be expected for its derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding drug-receptor interactions and is widely applied in drug discovery.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been instrumental in elucidating the binding modes and affinities of benzophenone derivatives with various biological targets. For instance, in the context of anti-inflammatory research, docking analyses of benzophenone analogs with cyclooxygenase (COX) enzymes have revealed key interactions. Studies have shown that these compounds can fit within the active sites of COX-1 and COX-2, with their binding affinity influenced by specific substitutions on the benzophenone scaffold. scielo.br The interactions often involve hydrogen bonds and hydrophobic contacts with critical amino acid residues within the enzyme's active site. japer.in For example, some benzophenone derivatives have shown hydrogen bond interactions with residues such as Tyr385, Tyr355, and Arg120 in the COX-2 active site. japer.in

In the pursuit of novel anticancer agents, docking studies of benzophenone analogues targeting proteins like Vascular Endothelial Growth Factor (VEGF) have demonstrated that these molecules can be stabilized in the active site through hydrogen bonding. nih.gov Key residues such as ARG842, ASN923, and ASP1052 have been identified as crucial for the binding of certain benzophenone derivatives to VEGF. nih.gov Similarly, in the context of Alzheimer's disease, computational studies have explored the interaction of benzophenone derivatives with targets like presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2). nih.govresearchgate.net

While specific docking studies on this compound are not extensively documented in publicly available literature, the existing research on analogous structures provides a framework for predicting its behavior. The morpholine group is known to participate in hydrogen bonding and can influence the solubility and pharmacokinetic properties of a molecule. e3s-conferences.orgresearchgate.net The cyano group, being an electron-withdrawing group, can also contribute to the binding interactions. nih.gov It is plausible that the morpholinomethyl group of this compound would form hydrogen bonds with polar residues in a target's active site, while the benzophenone core would engage in hydrophobic and pi-stacking interactions.

Table 1: Predicted Binding Interactions of Benzophenone Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues (Predicted) | Type of Interaction |

| Benzophenone Analogs | COX-2 | Tyr385, Tyr355, Arg120 | Hydrogen Bonding, Hydrophobic |

| Benzophenone-imidazole hybrids | VEGF | ARG842, ASN923, ASP1052 | Hydrogen Bonding |

| Benzophenone Derivatives | Presenilin-1/2 | Not Specified | Not Specified |

| This compound (Hypothetical) | Various Kinases | Polar residues (e.g., Ser, Thr, Asp, Glu) | Hydrogen Bonding (Morpholine) |

| This compound (Hypothetical) | Various Receptors | Aromatic residues (e.g., Phe, Tyr, Trp) | Pi-stacking (Benzophenone core) |

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method has been successfully employed with benzophenone derivatives to identify potential inhibitors for various diseases.

For example, virtual screening of a chemical database using pharmacophores of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) led to the identification of benzophenone UV-filters as potential inhibitors. unifr.ch Subsequent biological testing confirmed that benzophenone-1 (BP-1) was an inhibitor of this enzyme, demonstrating the power of virtual screening in identifying novel endocrine-disrupting chemicals. unifr.ch

In the context of discovering new herbicides, pharmacophore-based virtual screening of the ChemDiv database was used to find potential inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), with benzophenones being one of the classes of known inhibitors. mdpi.com This process involves creating a 3D model of the essential features a molecule must possess to be active (a pharmacophore) and then computationally screening vast compound libraries to find molecules that match this model. nih.govresearchgate.netslideshare.net

For a compound like this compound, a virtual screening campaign could be designed based on a known biological target. A pharmacophore model could be developed from existing active ligands or the receptor's binding site. This model would likely include features such as a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (if the morpholine nitrogen is protonated), and aromatic/hydrophobic regions corresponding to the benzophenone core. nih.gov Screening large chemical databases with such a pharmacophore could identify novel compounds with similar potential biological activity, which could then be synthesized and tested, accelerating the process of lead identification.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzophenone and morpholine-containing compounds has been explored in various therapeutic areas. These models are typically built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the biological activity.

For instance, a 3D-QSAR analysis was performed on a series of morpholine and 1,4-oxazepane (B1358080) derivatives that act as dopamine (B1211576) D4 receptor ligands. nih.govacs.org This study identified that regions around the benzene (B151609) rings and the aliphatic amine of the morpholine system were important for affinity. nih.govacs.org Such models can provide a quantitative prediction of the biological activity of new, unsynthesized compounds.

Table 2: Hypothetical QSAR Model Parameters for Benzophenone Derivatives

| Model Type | Statistical Method | Key Descriptor Classes | Predicted Activity | Cross-validation (q²) |

| 2D-QSAR | Multiple Linear Regression | Topological, Electronic | Inhibition Constant (Ki) | > 0.6 |

| 3D-QSAR (CoMFA) | Partial Least Squares | Steric, Electrostatic Fields | IC50 | > 0.5 |

| HQSAR | Partial Least Squares | Fragment-based | pIC50 | > 0.5 |

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.netslideshare.net Pharmacophore models can be generated from a set of active molecules, even without knowledge of the receptor structure. researchgate.net These models help to identify the key chemical functionalities responsible for a compound's biological activity.

For morpholine-containing compounds, the morpholine ring itself is considered a valuable pharmacophore due to its ability to engage in molecular interactions and modulate pharmacokinetic properties. e3s-conferences.orgresearchgate.net Structure-activity relationship (SAR) studies on various morpholine derivatives have highlighted the importance of this heterocyclic ring in their biological activity. e3s-conferences.org

In the case of benzophenones, the two phenyl rings and the carbonyl group form the core pharmacophore. Substituents on these rings can act as additional pharmacophoric features, such as hydrogen bond donors or acceptors, or hydrophobic groups. nih.gov For this compound, a pharmacophore model would likely include:

Two Aromatic Rings: Representing the phenyl groups of the benzophenone core.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzophenone.

A Hydrogen Bond Acceptor: The oxygen atom in the morpholine ring.

A Hydrogen Bond Acceptor/Donor: The nitrogen atom in the morpholine ring.

A Potential Negative Ionizable Feature: The cyano group.

By understanding these key pharmacophoric features, medicinal chemists can design new analogues of this compound with potentially improved potency and selectivity for a given biological target. nih.gov

Biological and Pharmacological Profiling of 2 Cyano 2 Morpholinomethyl Benzophenone and Analogues

In Vitro Cellular Assays for Antiproliferative Activity

The potential of benzophenone (B1666685) scaffolds, particularly those incorporating a morpholine (B109124) moiety, as anticancer agents has been explored through various in vitro studies. These investigations focus on the compounds' ability to hinder the growth and proliferation of cancer cells.

A series of novel morpholine-conjugated benzophenone analogues have been synthesized and evaluated for their antiproliferative activity against a panel of both murine and human cancer cell lines. nih.gov The cell lines used for this screening included Dalton's Lymphoma Ascites (DLA), Ehrlich Ascites Carcinoma (EAC), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) cells. nih.gov This diverse panel allows for an initial assessment of the breadth of the compounds' potential anticancer effects. The research identified that specific substitutions on the benzophenone core are crucial for activity. nih.gov For instance, compounds featuring a methyl group on the B ring of the benzophenone structure and either a bromo or methyl group on the A ring demonstrated significant anti-mitogenic activity. nih.gov Other studies have also confirmed the antiproliferative effects of different benzophenone derivatives against MCF-7 and A549 cell lines, indicating the general potential of this chemical class. scielo.brnih.goviaea.org

The effectiveness of antiproliferative compounds is quantified by assessing their impact on cell viability and proliferation, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. For the morpholine-conjugated benzophenone analogues, IC₅₀ values were determined against the screened cancer cell lines (DLA, EAC, MCF-7, and A549). nih.gov

Assays that measure metabolic activity, such as the MTT assay, are commonly used to determine cell viability. nih.govaatbio.com In these assays, metabolically active cells convert a tetrazolium salt into a colored formazan (B1609692) product, allowing for quantification of viable cells. nih.gov The results for two particularly potent analogues, designated as compound 8b and 8f in the study, showed significant cytotoxic effects. nih.gov The study concluded that a bromo substitution at the ortho position (compound 8b) and a methyl group at the para position (compound 8f) on the A ring of the benzophenone were key for potent anti-mitogenic activity. nih.gov

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected Benzophenone Analogues

This table is interactive. You can sort and filter the data.

| Compound | Substitution (Ring A) | Substitution (Ring B) | DLA | EAC | MCF-7 | A549 |

| 8b | 2-Bromo | 4-Methyl | 1.1 | 1.3 | 2.5 | 3.1 |

| 8f | 4-Methyl | 4-Methyl | 1.4 | 1.5 | 2.9 | 3.5 |

| Data sourced from a study on novel morpholine conjugated benzophenone analogues. nih.gov |

The clonogenic assay is a well-established in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony, a measure of reproductive cell survival. nih.gov This assay is considered the gold standard for assessing the effectiveness of cytotoxic agents. nih.gov Investigations into the most potent morpholine-conjugated benzophenone analogues (compounds 8b and 8f) included clonogenic assays to evaluate their long-term effects on cancer cell survival. nih.gov The results from these assays indicated that both compounds possess the ability to exhibit prolonged activity against cancer progression, reinforcing their potential as significant antiproliferative agents. nih.gov This suggests that beyond initial cytotoxicity, these compounds can effectively prevent the regrowth of cancer cell colonies.

Investigations into Enzymatic Inhibition

The mechanism of action for many therapeutic compounds involves the inhibition of specific enzymes that are critical for disease progression. Research into 2-Cyano-2'-morpholinomethyl benzophenone and its analogues extends to their potential as enzyme inhibitors.

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine (B91661) and diacylglycerol. mdpi.com Elevated PC-PLC activity has been linked to various pathological conditions, including cancer. mdpi.comnih.gov Specifically, PC-PLC activity is significantly increased in breast cancer cells compared to non-tumoral cells, with the highest levels found in poorly-differentiated, highly metastatic lines like MDA-MB-231. nih.govnih.gov This enzyme is implicated in maintaining the mesenchymal phenotype associated with metastasis, making it a compelling target for anticancer therapy. nih.govnih.govfrontiersin.org

While direct studies on this compound are not available, several classes of PC-PLC inhibitors have been identified, including morpholinobenzoic acids. mdpi.com The structural similarity of these compounds to the morpholine-containing benzophenone suggests a potential mechanism of action. A well-studied PC-PLC inhibitor, the xanthate compound D609, has been shown to inhibit PC-PLC, leading to a reduction in mesenchymal traits in metastatic breast cancer cells and promoting a more epithelial-like state. mdpi.comnih.gov Inhibition of PC-PLC by D609 also resulted in the downregulation of the HER2 receptor in HER2-overexpressing breast cancer cells, highlighting the therapeutic potential of targeting this enzyme. frontiersin.org

Chalcones, which are biosynthetic precursors to flavonoids and structurally related to benzophenones, have been extensively investigated for their enzyme inhibitory properties. nih.gov Specifically, various chalcone (B49325) derivatives have shown potent inhibitory activity against cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and α-glucosidase. bohrium.comresearchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and type 2 diabetes, respectively. bohrium.comfrontiersin.org

Studies on a series of synthesized chalcone derivatives identified several compounds with dual inhibitory potential. bohrium.com For example, kinetic studies revealed that certain derivatives act as competitive inhibitors of both cholinesterase and α-glucosidase. researchgate.net Structure-activity relationship analyses have shown that substitutions on the phenyl rings of the chalcone scaffold are critical for inhibitory activity. nih.govbohrium.com For instance, the presence of a fluorine or nitro group at the para-position of one ring was found to be beneficial for cholinesterase inhibition. nih.gov

Table 2: Enzymatic Inhibition (IC₅₀ in µM) by Selected Chalcone Derivatives

This table is interactive. You can sort and filter the data.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| 2b | Acetylcholinesterase (AChE) | 9.3 | - |

| 4b | Butyrylcholinesterase (BChE) | 68.7 | - |

| 2C | Cholinesterase | Potent inhibitor | Competitive |

| 7C | α-Glucosidase | Potent inhibitor | Competitive |

| 3t | α-Glucosidase | 24.09 ± 2.36 | Mixed-type |

| Data sourced from multiple studies on chalcone derivatives. nih.govbohrium.comresearchgate.netfrontiersin.orgNote: "Potent inhibitor" indicates that the source highlighted high activity without providing a specific IC₅₀ value in the abstract. bohrium.comresearchgate.net |

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition (for related cyanocinnamic acid derivatives)

The mitochondrial pyruvate carrier (MPC) is a critical transporter that facilitates the entry of pyruvate into the mitochondrial matrix, a key step for its subsequent oxidation in the citric acid cycle. umn.edu Inhibition of the MPC has emerged as a potential therapeutic strategy for a variety of conditions, including metabolic disorders like non-alcoholic steatohepatitis (NASH) and certain cancers. umn.edunih.gov

Alpha-cyanocinnamic acid and its derivatives are well-established, potent inhibitors of the MPC. nih.govnih.govnih.gov Research has shown that these compounds act by reacting with an essential thiol group on the pyruvate carrier protein. nih.govnih.gov The benzophenone scaffold is considered a pharmacologically privileged structure due to its favorable pharmacokinetic properties. umn.edu Consequently, the integration of a cyanocinnamic acid pharmacophore onto a benzophenone framework has been explored to create novel MPC inhibitors with enhanced pharmaceutical profiles. umn.edu

Studies on novel benzophenone-containing cyanocinnamic acid derivatives have demonstrated their ability to inhibit pyruvate-driven respiration, confirming their potential as MPC inhibitors. umn.edu For instance, a morpholino cyanocinnamic acid derivative was synthesized as part of a broader effort to develop such compounds. umn.edu These derivatives generally exhibit low cytotoxicity against rapidly proliferating cancer cells, highlighting their potential for targeted therapeutic applications. umn.edu The canonical MPC inhibitor, UK5099, is itself a derivative of alpha-cyanocinnamate, underscoring the importance of this chemical class in targeting the MPC. nih.gov

Antimicrobial Activity Studies

Benzophenone derivatives and compounds featuring a cyano group have demonstrated notable antimicrobial properties against a range of pathogens.

Antibacterial Efficacy (e.g., against various bacterial strains)

The antibacterial potential of benzophenone-related structures has been documented against both Gram-positive and Gram-negative bacteria. For example, garcinol (B8244382) and related benzophenone derivatives isolated from Garcinia species have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Xanthochymol, another benzophenone derivative, exhibited a minimum inhibitory concentration (MIC) as low as 3.1-12.5 µg/mL against MRSA, comparable to the antibiotic vancomycin. nih.gov

In the search for new molecular scaffolds to combat antibiotic resistance, derivatives of 2-benzylidene-3-oxobutanamide, which contain an α,β-unsaturated ketone moiety, have shown significant in vitro activity against WHO priority drug-resistant bacteria. nih.gov Specifically, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was effective against both MRSA and the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii. nih.gov Similarly, novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues have been synthesized and shown to possess good inhibitory action against various bacterial strains when compared to standard drugs like Chloramphenicol and Amoxicillin. nih.gov

Derivatives of (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide have also been synthesized and evaluated for their antibacterial properties, indicating the broad interest in cyano-containing compounds as potential antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of Selected Benzophenone and Cyano-Compound Derivatives

Antifungal Efficacy (e.g., against various fungal strains)

The antifungal properties of benzophenone analogues have also been a subject of investigation. A study on 2-acylated benzo- and naphthohydroquinones revealed significant antifungal activity against various Candida species and filamentous fungi. mdpi.com Notably, 2-octanoylbenzohydroquinone was the most active, with MIC values ranging from 2 to 16 μg/mL. mdpi.com Its efficacy against Candida krusei and Rhizopus oryzae (MIC of 2 and 4 μg/mL, respectively) was comparable to that of amphotericin B. mdpi.com In general, 2-acylbenzohydroquinone derivatives showed more potent antifungal activity than their 2-acylnaphthohydroquinone counterparts. mdpi.com

Furthermore, newly synthesized benzophenone fused azetidinone derivatives were tested against a variety of fungal strains, with some compounds demonstrating good inhibition compared to the standard drug Ketoconazole. nih.gov The compound Heterophynone, a new discovery from Cola heterophylla, showed good activity against Candida albicans with a MIC of 62.5 μg/mL. researchgate.net

Table 2: Antifungal Activity of Selected Benzophenone Analogues

Mechanism of Action Elucidation

Investigations into the mechanisms of action for benzophenone and cyano-containing analogues point towards the induction of programmed cell death through various cellular pathways.

Cell Cycle Analysis (e.g., G2/M phase arrest)

While specific data on G2/M phase arrest for this compound is not available, related compounds have shown effects on the cell cycle. For example, a study on 2, 4', 6-trihydroxy-4-methoxybenzophenone found that it induced a G0/G1 phase arrest in a time-dependent manner in HT-29 human colon carcinoma cells. researchgate.net In contrast, a study of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) found that while they induced apoptosis, cell cycle arrest was only slightly affected. nih.gov This suggests that the effect on the cell cycle can vary significantly depending on the specific chemical structure of the analogue.

Apoptosis Induction Pathways (e.g., caspase activated DNase mediated)

Several benzophenone and cyano-derivatives have been shown to induce apoptosis through mitochondria-mediated pathways. Benzophenone-3 (BP-3) was found to induce the mitochondrial apoptosis pathway in the rat frontal cortex by increasing the active forms of caspase-9 and caspase-3 and inducing pro-apoptotic proteins like Bax and Bak. nih.gov This leads to an increase in cells with apoptotic DNA fragmentation. nih.gov

Similarly, 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinoline derivatives were found to induce apoptosis by increasing the Bax/Bcl-2 ratio, promoting the cleavage of procaspase-3, and facilitating the efflux of cytochrome c into the cytosol. nih.gov This process appears to be mediated by the inhibition of PI3K/Akt and ERK pathways and the activation of p38. nih.gov Another synthetic oleanolic acid derivative containing a cyano group, CDDO-Me, induces apoptosis by directly permeabilizing the inner mitochondrial membrane, which leads to the inhibition of mitochondrial electron transport and subsequent release of cytochrome c. nih.gov This action is characterized by caspase-independent mitochondrial swelling and loss of inner membrane integrity. nih.gov

Target Identification and Validation

The precise molecular targets of this compound are not extensively defined in publicly available research. However, the broader class of morpholine-conjugated benzophenone analogues has been investigated, suggesting several potential avenues for target identification based on their observed biological activities. The process of identifying and validating the molecular targets of such compounds is a critical step in drug discovery and typically involves a combination of computational and experimental approaches.

Inferred and Potential Target Classes:

Based on the demonstrated anti-proliferative and antiviral activities of its analogues, potential molecular targets for this compound and related compounds could reside within pathways that control cell division and viral replication.

For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which share the benzophenone and morpholine scaffolds, have been evaluated for their anti-proliferative effects against various cancer cell lines. nih.gov Two particularly potent analogues, one with a bromo substitution at the ortho position (compound 8b) and another with a methyl group at the para position (compound 8f) on the A ring of the benzophenone, were found to induce cell cycle arrest at the G2/M phase and promote apoptosis through a caspase-activated DNase (CAD) mediated pathway. nih.gov This suggests that the molecular targets of these compounds are likely proteins that regulate the G2/M checkpoint or are integral components of the intrinsic apoptotic pathway.

Furthermore, other benzophenone derivatives have been identified as potent inhibitors of the HIV-1 virus. nih.gov One of the most active compounds in a studied series, analogue 10i, demonstrated an EC50 value of 2.9 nmol/L against the wild-type HIV-1 virus. nih.gov This strongly indicates that the molecular target for this class of benzophenones is likely a key viral enzyme, such as reverse transcriptase or integrase, which are common targets for anti-retroviral drugs.

Methodologies for Target Identification and Validation:

The identification of the specific protein targets of bioactive small molecules like this compound can be comprehensively achieved using chemical proteomics approaches. nih.gov These methods are designed to elucidate the interactions between a small molecule and its protein partners within a complex biological system in an unbiased manner. nih.gov

Key techniques in target identification include:

Affinity-Based Methods: These techniques often involve synthesizing a chemical probe by attaching a reactive group (like a photoaffinity label, e.g., benzophenone) and a reporter tag to the compound of interest. nih.gov This probe is then introduced to cell lysates or living cells, where it binds to its target proteins. Upon activation (e.g., by UV light for a benzophenone-based probe), a covalent bond is formed, allowing for the subsequent isolation and identification of the target protein via mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This approach uses probes that react with the active sites of specific enzyme families to profile their functional state in response to a compound.

Label-Free Methods: Techniques such as the drug affinity responsive target stability (DARTS), cellular thermal shift assay (CETSA), and thermal proteome profiling (TPP) are also employed. nih.gov These methods rely on the principle that the binding of a small molecule can alter the stability of its target protein against degradation by proteases (DARTS) or against thermal denaturation (CETSA/TPP). nih.gov These changes can then be detected and quantified using proteomics.

Validation of a potential target is a subsequent and crucial step. This can be achieved through various means, including:

In vitro binding assays: Using purified proteins to confirm direct interaction with the compound.

Enzymatic assays: To determine if the compound inhibits or activates the function of the identified target.

Genetic methods: Such as siRNA-mediated knockdown or CRISPR-Cas9-based gene knockout of the proposed target, to see if its absence phenocopies the effects of the compound.

Molecular docking studies: Computational methods like molecular docking can be used to predict and analyze the binding mode and affinity of the compound to the active site of the proposed target protein. rsc.org

Modulation of Biomolecular Interactions

The pharmacological effects of this compound and its analogues are a direct consequence of their ability to modulate specific biomolecular interactions. While detailed mechanistic studies on the title compound are scarce, research on related structures provides insights into how these molecules can interfere with biological processes at a molecular level.

Modulation of Cell Cycle and Apoptosis:

As previously mentioned, certain morpholine-conjugated benzophenone analogues have demonstrated the ability to induce cell cycle arrest and apoptosis. nih.gov The compounds 8b and 8f were shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This implies an interaction with and modulation of the activity of key regulatory proteins of this checkpoint, such as cyclin-dependent kinase 1 (CDK1) or its regulatory partner, Cyclin B. By inhibiting these proteins, the compounds would prevent the cell from entering mitosis, thus halting proliferation.

Furthermore, these compounds were found to inhibit murine ascites lymphoma through apoptosis mediated by caspase-activated DNase (CAD). nih.gov This indicates that the compounds likely initiate a signaling cascade that leads to the activation of executioner caspases (e.g., caspase-3). Activated caspase-3 would then cleave the inhibitor of CAD (ICAD), releasing CAD to translocate to the nucleus and fragment DNA, a hallmark of apoptosis. The initial interaction could be with proteins in the Bcl-2 family or other upstream regulators of the apoptotic pathway.

Inhibition of Viral Enzymes:

In the context of antiviral activity, benzophenone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA. This is a classic example of non-competitive inhibition of an enzyme's function. The high potency, with EC50 values in the nanomolar range for compounds like analogue 10i (EC50 = 2.9 nmol/L) and analogue 13b (EC50 = 4.2 nmol/L), underscores a highly specific and strong interaction with the viral target. nih.gov

Anti-inflammatory Activity:

Analogues of morpholine derivatives have also been investigated for their anti-inflammatory properties. For example, certain morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS). rsc.orgresearchgate.net This suggests that these compounds can interfere with pro-inflammatory signaling pathways, potentially by inhibiting transcription factors like NF-κB or other upstream kinases that regulate the expression of iNOS and COX-2. Molecular docking studies have further supported this by showing a strong affinity of these compounds for the active sites of iNOS and COX-2. rsc.orgresearchgate.net

The table below summarizes the observed biological activities of some benzophenone analogues and the inferred modulation of biomolecular interactions.

| Compound Class/Analogue | Biological Activity | Inferred Biomolecular Interaction |

| Morpholine-conjugated benzophenones (e.g., 8b, 8f) | Anti-proliferative, G2/M cell cycle arrest, Apoptosis induction nih.gov | Inhibition of cell cycle regulatory proteins (e.g., CDK1/Cyclin B), Activation of the caspase cascade nih.gov |

| Benzophenone derivatives (e.g., 10i, 13b) | Anti-HIV-1 nih.gov | Allosteric inhibition of HIV-1 reverse transcriptase nih.gov |

| Morpholinopyrimidine derivatives | Anti-inflammatory rsc.orgresearchgate.net | Downregulation of iNOS and COX-2 expression, potentially through inhibition of upstream signaling pathways (e.g., NF-κB) rsc.orgresearchgate.net |

Structure Activity Relationship Sar Studies of 2 Cyano 2 Morpholinomethyl Benzophenone Derivatives

Systematic Molecular Modifications and Derivative Synthesis

The synthesis of derivatives of 2-cyano-2'-morpholinomethyl benzophenone (B1666685) allows for a detailed investigation into how different parts of the molecule contribute to its activity. This involves targeted alterations to the benzophenone core, the cyano group, and the morpholinomethyl moiety.

The benzophenone core serves as the central scaffold of the molecule, and its substitution pattern significantly influences the compound's properties. In broader studies of benzophenone derivatives, modifications to the two aryl rings have been shown to be critical for biological activity. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can alter the electronic environment and steric bulk of the molecule, which in turn can affect how it interacts with its biological target. researchgate.netnih.gov The synthesis of such derivatives often involves multi-step reactions, starting from appropriately substituted benzophenones or by introducing substituents at a later stage. mdpi.com The yields of these synthetic steps can vary, with reported ranges from 6.2% to 44% for various benzophenone compounds. rsc.orgnih.gov

In a series of synthesized benzophenone compounds, those with specific substitution patterns, such as compounds designated 3c and 4c in one study, demonstrated excellent and broad-spectrum antitumor activity. nih.gov For example, compound 3c showed significantly stronger inhibitory activities against fourteen cancer cell lines compared to cisplatin. nih.gov Another study highlighted that compounds 1, 8, and 9 exhibited strong antitumor activity, with compound 1 showing particularly potent inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells. rsc.org These findings underscore the importance of the substitution pattern on the benzophenone core for achieving high biological activity.

Table 1: Impact of Benzophenone Core Modifications on Antitumor Activity

| Compound | Modification | Resulting Activity | Reference |

|---|---|---|---|

| 3c | Specific substitution pattern | Excellent and broad-spectrum antitumor activity | nih.gov |

| 4c | Specific substitution pattern | Excellent and broad-spectrum antitumor activity | nih.gov |

| 1 | Specific substitution pattern | Strong inhibitory activity against multiple cancer cell lines | rsc.org |

| 8 | Specific substitution pattern | Strong antitumor activity | rsc.org |

| 9 | Specific substitution pattern | Strong antitumor activity | rsc.org |

The position of the cyano group on the benzophenone scaffold is another critical factor that can modulate biological activity. While direct studies on 2-cyano-2'-morpholinomethyl benzophenone are limited, research on other classes of molecules, such as cyanopregnenolones, has demonstrated that the location of the cyano group is pivotal. nih.gov In that study, a 16-alpha-cyano derivative was found to be the most active, while the 6-cyano derivative was essentially inactive. nih.gov This highlights that the cyano group's placement can dramatically alter the molecule's fit with its biological receptor. nih.gov

In the context of benzophenone derivatives, moving the cyano group from the 2-position to other positions on the phenyl ring would likely alter the molecule's electronic and steric profile. The synthesis of such isomers would be necessary to systematically evaluate the impact of the cyano group's location on the desired biological effect. The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for increased growth inhibition in some series of antimitotic agents. nih.gov